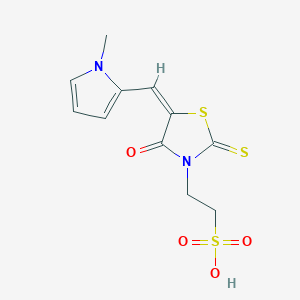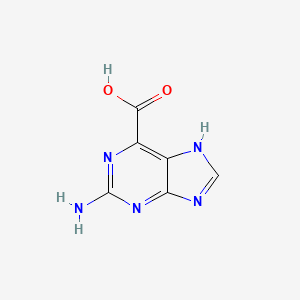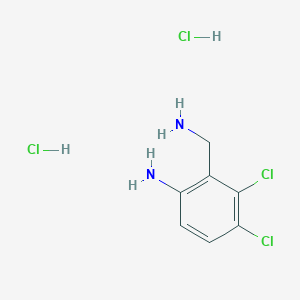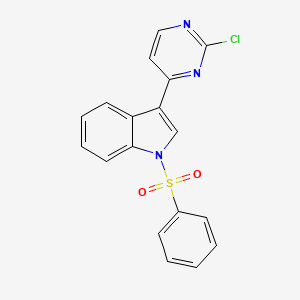
5-Bromo-2,3-dihydrobenzofuran-7-carboxamide
Übersicht
Beschreibung
5-Bromo-2,3-dihydrobenzofuran-7-carboxamide is a chemical compound with the molecular formula C9H8BrNO2 . It is a solid substance and is a derivative of benzofuran .
Synthesis Analysis
The synthesis of benzofuran derivatives, including 5-Bromo-2,3-dihydrobenzofuran-7-carboxamide, has been a topic of interest in recent years . Various methods have been discovered for constructing benzofuran rings, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The molecular structure of 5-Bromo-2,3-dihydrobenzofuran-7-carboxamide consists of a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The compound has a molecular weight of 242.07 .Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-2,3-dihydrobenzofuran-7-carboxamide are not detailed in the search results, benzofuran derivatives have been utilized in various chemical reactions. For example, novel methods for constructing benzofuran rings have been discovered .Physical And Chemical Properties Analysis
5-Bromo-2,3-dihydrobenzofuran-7-carboxamide is a solid substance . It has a molecular weight of 242.07 .Wissenschaftliche Forschungsanwendungen
Poly(ADP-ribose)polymerase-1 Inhibition
5-Bromo-2,3-dihydrobenzofuran-7-carboxamide and its derivatives have been studied for their potential as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). This enzyme is involved in DNA repair processes, and its inhibition is considered a promising strategy for cancer therapy, particularly in cancers with BRCA mutations. The structure-based design of these compounds has led to the discovery of variants with significant potency, providing valuable insights for further drug development (Patel et al., 2014).
Antipsychotic Properties
Some derivatives of 5-Bromo-2,3-dihydrobenzofuran-7-carboxamide have been synthesized and evaluated for their antidopaminergic properties, which are critical in the development of antipsychotic medications. These compounds have been found to exhibit properties that suggest potential effectiveness against psychotic symptoms without inducing significant extrapyramidal side effects, a common issue with many antipsychotics (Högberg et al., 1990).
Analogs and Synthesis
The synthesis of novel analogs of 5-Bromo-2,3-dihydrobenzofuran-7-carboxamide has been a subject of interest for medicinal chemistry. Researchers have developed methods to create various derivatives that could potentially have pharmacological applications. These methods include the synthesis of 5-hydroxyindole-2-carboxamides and the exploration of different substitutions at key positions on the benzofuran ring (Unangst et al., 1996; Unangst et al., 1997).
Insecticidal and Fungicidal Activities
Some derivatives of 5-Bromo-2,3-dihydrobenzofuran-7-carboxamide have been investigated for their insecticidal and fungicidal activities. These studies are part of a broader search for new compounds that can be used in pest control and agriculture (Zhu et al., 2014).
Antibacterial Potential
Further research has explored the antibacterial potential of certain 5-Bromo-2,3-dihydrobenzofuran-7-carboxamide derivatives. These studies aim to develop new antibacterial agents that can beeffective against pathogenic bacteria, addressing the growing concern of antibiotic resistance. Some compounds have shown promising results against Gram-negative bacteria, suggesting their potential in the field of infectious diseases (Mane et al., 2018).
Zukünftige Richtungen
Benzofuran compounds, including 5-Bromo-2,3-dihydrobenzofuran-7-carboxamide, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . Future research may focus on exploring these biological activities further and developing new therapeutic applications.
Eigenschaften
IUPAC Name |
5-bromo-2,3-dihydro-1-benzofuran-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4H,1-2H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHRFZWCOAWUOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2C(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dihydrobenzofuran-7-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3292867.png)
![2-Bromo-7-(4-fluorophenyl)benzo[d]thiazole](/img/structure/B3292875.png)
![(R)-3-[Methyl(9H-fluorene-9-ylmethoxycarbonyl)amino]-4-methylvaleric acid](/img/structure/B3292883.png)
![(3-Aza-bicyclo[3.2.1]oct-8-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B3292887.png)

![5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B3292912.png)
![2-{5-[2-(Phenylthio)acetyl]-2-thienyl}acetic acid](/img/structure/B3292918.png)




